

molecular formula C9H11NO properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Cat. No.:	B1586398

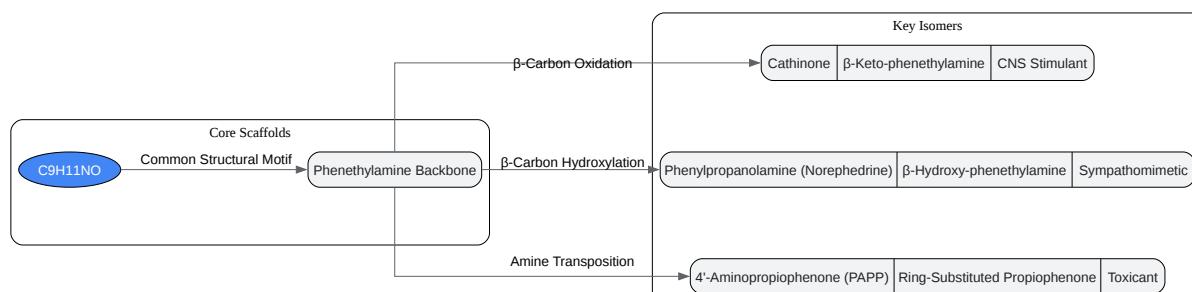
[Get Quote](#)

An In-Depth Technical Guide to Key Isomers of C9H11NO: Properties, Pharmacology, and Analytical Considerations

Abstract

The molecular formula C9H11NO represents a fascinating case study in isomerism, where a single elemental composition gives rise to a diverse array of compounds with profoundly different biological activities. This guide provides an in-depth exploration of the most scientifically and commercially significant isomers of C9H11NO, tailored for researchers, chemists, and drug development professionals. We will dissect the structure-activity relationships of three principal isomers: the psychostimulant Cathinone, the sympathomimetic agent Phenylpropanolamine, and the toxicant 4'-Aminopropiophenone. By examining their distinct pharmacological mechanisms, synthetic pathways, and analytical challenges, this document serves as a comprehensive technical resource, underscoring the criticality of precise isomeric identification in modern chemical and pharmaceutical science.

Part 1: The Foundational Scaffolds of C9H11NO Isomers


Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of pharmacology and drug development.^[1] For the formula C9H11NO, seemingly minor structural variations lead to compounds that can stimulate the central nervous system, act as a decongestant, or induce acute toxicity. These differences

arise from the unique three-dimensional shape and electronic properties of each isomer, which dictates its interaction with biological targets.[\[2\]](#)

The most pharmacologically relevant isomers of C9H11NO are derivatives of a phenethylamine backbone. Their properties are largely defined by the oxidation state of the beta-carbon (the second carbon from the phenyl ring). This leads to two primary scaffolds:

- β -Keto-phenethylamines: Characterized by a ketone group on the beta-carbon. The primary example is Cathinone.
- β -Hydroxy-phenethylamines: Characterized by a hydroxyl group on the beta-carbon. The primary example is Phenylpropanolamine.

A third key structural isomer, 4'-Aminopropiophenone, repositions the amino group onto the phenyl ring, drastically altering its biological activity.

[Click to download full resolution via product page](#)

Figure 1: Key Isomeric Scaffolds of C9H11NO.

Part 2: Isomer Deep Dive: Properties and Mechanisms of Action

The distinct pharmacology of each isomer underscores why precise structural identification is paramount. A subtle shift in a functional group can change a compound's target from a neuronal transporter to circulating hemoglobin.

Cathinone (β -Keto-amphetamine): The Stimulant Progenitor

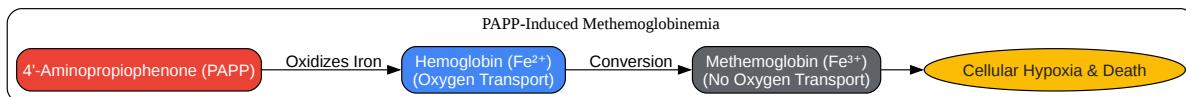
Cathinone is a monoamine alkaloid found in the shrub *Catha edulis* (khat) and is the principal contributor to its stimulant effects.^[3] Structurally, it is β -keto-amphetamine.^[4]

- Chemical Properties: The naturally occurring and more potent form is S(-)-cathinone.^{[5][6]} As a primary amine and a ketone, cathinone is prone to rapid dimerization, especially in its free base form, which reduces its pharmacological activity.^[3] This instability necessitates the use of fresh plant material or controlled storage of the synthesized compound.
- Pharmacology & Mechanism of Action: Cathinone functions primarily as a norepinephrine-dopamine releasing agent and also inhibits their reuptake.^[5] Its stimulant properties are comparable to amphetamine, with the S-enantiomer being significantly more potent than the R-enantiomer.^[5] The N-methylated derivative of cathinone, methcathinone, exhibits enhanced stimulant potency, similar to the relationship between amphetamine and methamphetamine.^{[5][6]}
- Stereoselectivity: Drug discrimination studies in rats have shown that S(-)-cathinone is several times more potent than its stereoisomer (+)-cathine and is nearly as potent as S(+)-amphetamine, highlighting the critical role of stereochemistry in its interaction with monoamine transporters.^[5]

Property	Cathinone
IUPAC Name	(S)-2-Amino-1-phenylpropan-1-one[3]
Molar Mass	149.19 g/mol [7]
Appearance	Labile substance, often found as a salt[3][4]
Primary Mechanism	Dopamine (DA) and Norepinephrine (NE) Releasing Agent[5]
Stereochemistry	S(-)-enantiomer is the primary active form[5]
Elimination Half-life	1.5 ± 0.8 hours[3]

Phenylpropanolamine (Norephedrine): The Sympathomimetic Agent

Phenylpropanolamine (PPA), also known as norephedrine, is a psychoactive drug that was widely used in over-the-counter decongestant and appetite suppressant formulations.[8][9]


- **Chemical Properties:** PPA has two chiral centers, giving rise to four stereoisomers: d- and l-norephedrine, and d- and l-norpseudoephedrine.[10] Commercial products were typically a racemic mixture of d- and l-norephedrine.[11] The presence of the β-hydroxyl group increases its hydrophilicity compared to other amphetamines, which limits its ability to cross the blood-brain barrier and reduces its CNS effects at therapeutic doses.[8]
- **Pharmacology & Mechanism of Action:** PPA acts as an indirectly acting sympathomimetic agent. Its primary mechanism is to cause the release of norepinephrine from presynaptic vesicles, which then activates adrenergic receptors, leading to vasoconstriction.[8][12] This action was responsible for its efficacy as a nasal decongestant.[12] At very high doses, it can produce amphetamine-like psychostimulant effects.[8]
- **Clinical Relevance & Withdrawal:** PPA was voluntarily withdrawn from the market in many countries due to evidence linking it to an increased risk of hemorrhagic stroke.[8]

Property	Phenylpropanolamine (racemic dl-norephedrine)
IUPAC Name	(1RS,2SR)-2-amino-1-phenyl-1-propanol[11]
Molar Mass	151.21 g/mol [8]
Appearance	White solid[10]
Melting Point	101-101.5 °C[11]
Primary Mechanism	Indirect-acting sympathomimetic; Norepinephrine releasing agent[8]
Therapeutic Use	Formerly a nasal decongestant and appetite suppressant[8][11]

4'-Aminopropiophenone (PAPP): The Toxicological Isomer

In stark contrast to its neuroactive isomers, 4'-Aminopropiophenone (PAPP) is a highly toxic compound with a unique mechanism of action.[13]

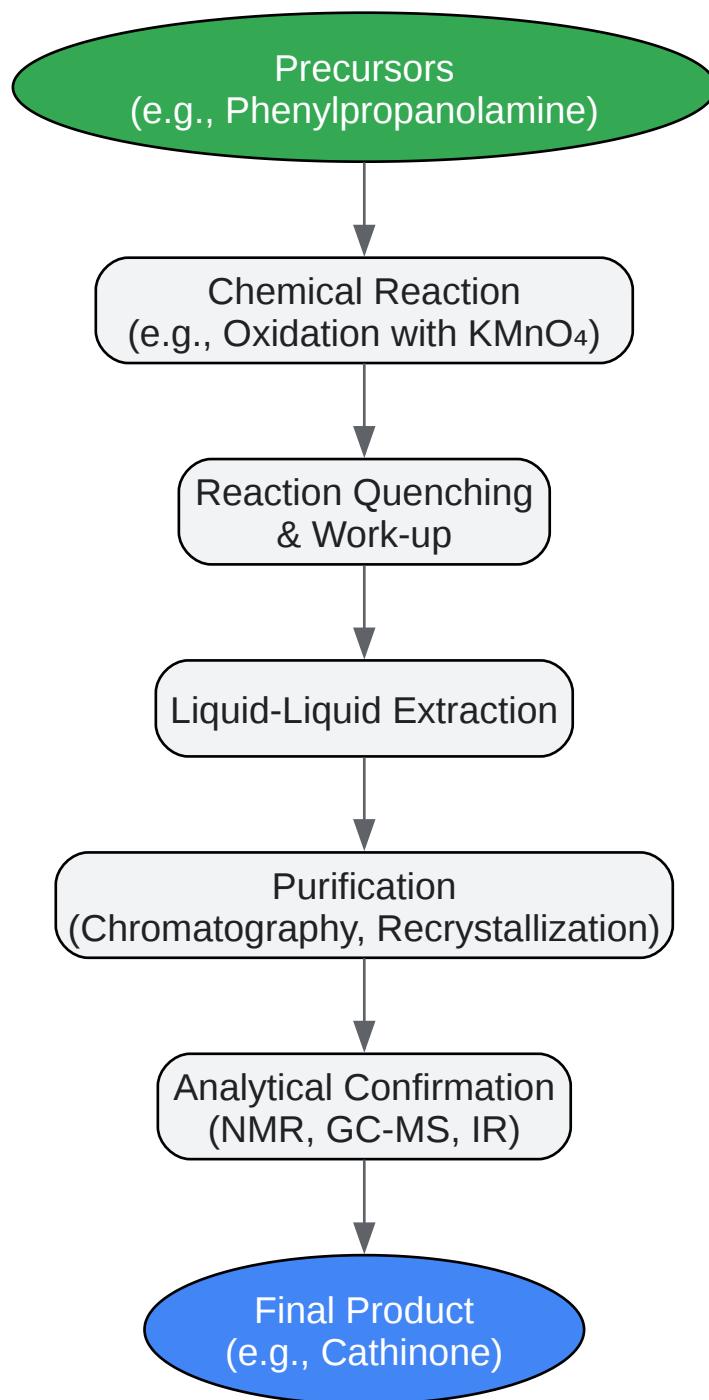
- Chemical Properties: PAPP is a yellow-brown crystalline powder.[14] It is structurally an aminophenone, with the amine group attached to the para position of the phenyl ring.[15]
- Toxicology & Mechanism of Action: The toxicity of PAPP is not mediated by the central nervous system. Instead, it acts directly on hemoglobin in red blood cells, rapidly oxidizing the ferrous iron (Fe^{2+}) to its ferric state (Fe^{3+}).[13] This converts hemoglobin to methemoglobin, which is incapable of binding and transporting oxygen. The resulting methemoglobinemia leads to severe hypoxia, coma, and death from the inhibition of cellular respiration.[13]
- Application: Due to its high toxicity in carnivores and the existence of an antidote (methylene blue), PAPP has been developed and used as a vertebrate pesticide for controlling invasive species like feral cats, foxes, and stoats in Australia and New Zealand.[13][15]

[Click to download full resolution via product page](#)

Figure 2: Mechanism of 4'-Aminopropiophenone (PAPP) Toxicity.

Part 3: Synthesis and Analytical Methodologies

The ability to both synthesize and differentiate these isomers is crucial for research, clinical applications, and forensic analysis.


Synthetic Pathways

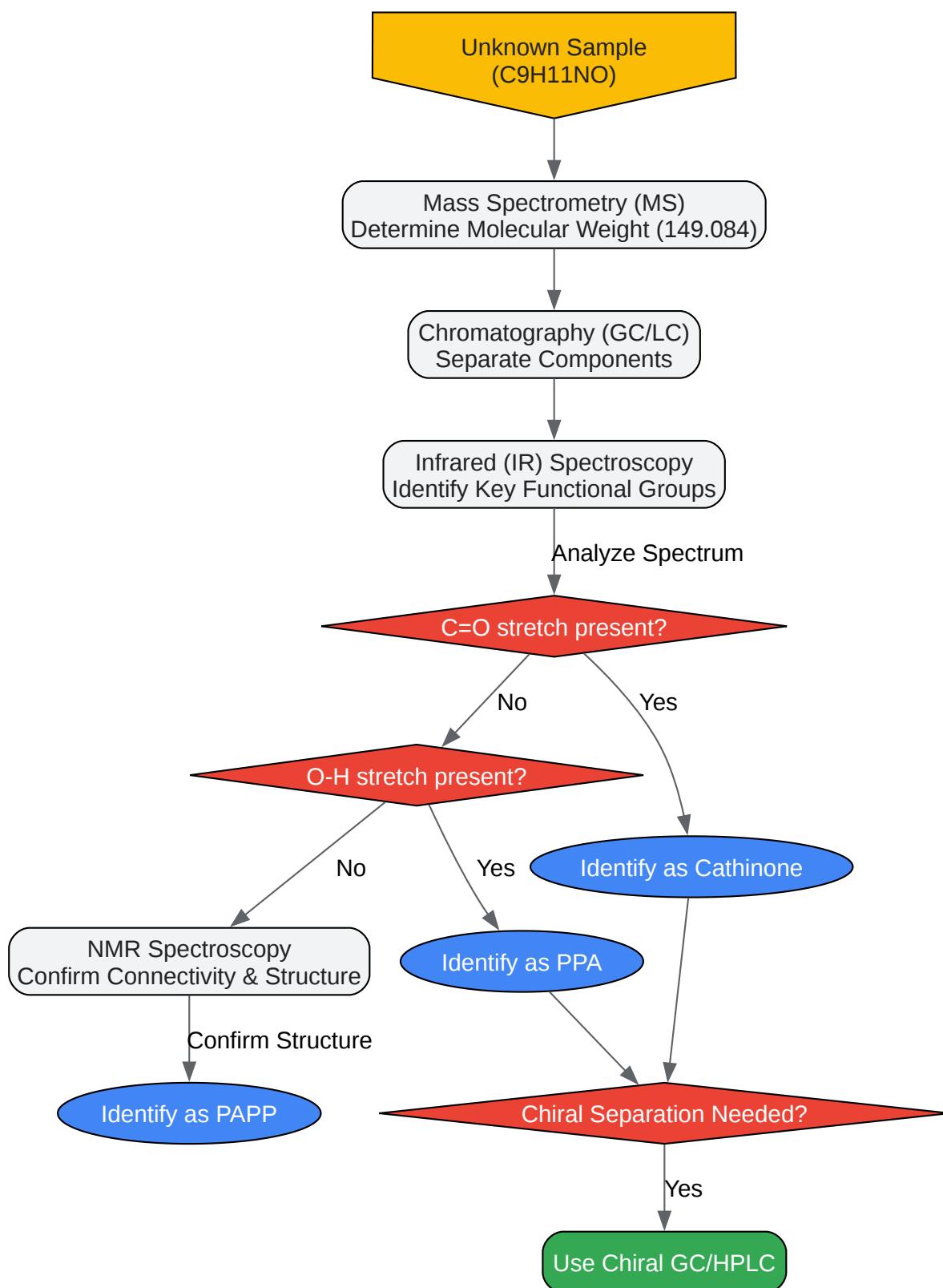
The synthesis of these isomers relies on established organic chemistry principles. The choice of precursors and reaction conditions dictates the final product.

Protocol 1: Synthesis of Cathinone via Oxidation of Phenylpropanolamine[4]

- Causality: This pathway leverages the β -hydroxy group of PPA as a direct precursor to the β -keto group of cathinone. Oxidation provides a straightforward conversion.
- Methodology:
 - Precursor Preparation: Dissolve Phenylpropanolamine (norephedrine) in a solution of dilute sulfuric acid.
 - Oxidation: Slowly add a solution of potassium permanganate ($KMnO_4$) to the stirring PPA solution. The reaction is exothermic and should be cooled in an ice bath to maintain control. The purple color of the permanganate will disappear as it is consumed.
 - Work-up: Once the reaction is complete (as indicated by a persistent pink/brown color), filter the mixture to remove manganese dioxide (MnO_2) precipitate.

- Extraction: Make the filtrate basic with a suitable base (e.g., NaOH) and extract the cathinone free base into an organic solvent (e.g., dichloromethane).
- Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent. The resulting product can be further purified by recrystallization or chromatography.
- Self-Validation: Incomplete oxidation can be detected by the presence of starting material (PPA) using techniques like TLC or GC-MS. Over-oxidation can lead to cleavage products. Proper purification is critical to remove toxic manganese residues.

[Click to download full resolution via product page](#)


Figure 3: General Workflow for Chemical Synthesis and Purification.

Analytical Differentiation of Isomers

Distinguishing between compounds with the same molecular formula and mass is a significant analytical challenge. A multi-technique approach is required for unambiguous identification.[\[16\]](#)

[\[17\]](#)

- Mass Spectrometry (MS): While GC-MS or LC-MS will show identical molecular ions for all isomers, their fragmentation patterns (MS/MS spectra) can differ due to the different locations of functional groups, providing structural clues. However, stereoisomers often yield identical mass spectra.
- Gas Chromatography (GC): Can separate structural isomers like cathinone and PAPP based on differences in their boiling points and interactions with the GC column stationary phase. [\[18\]](#) Chiral GC columns are required to separate enantiomers.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the exact molecular structure.[\[19\]](#) The chemical shifts and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) provide a unique fingerprint for each structural isomer. Advanced techniques like COSY and HMBC can confirm atomic connectivity.
- Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups.[\[19\]](#) For example, cathinone will show a strong carbonyl (C=O) stretch, while PPA will show a prominent hydroxyl (O-H) stretch, allowing for easy differentiation between these two isomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cathinone - Wikipedia [en.wikipedia.org]
- 4. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C9H11NO - Wikipedia [en.wikipedia.org]
- 8. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 9. galaxy.ai [galaxy.ai]
- 10. Phenylpropanolamine [sitem.herts.ac.uk]
- 11. Phenylpropanolamine [drugfuture.com]
- 12. What is the difference between pseudoephedrine, ephedrine and methamphetamine? [worldofmolecules.com]
- 13. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]
- 14. 4'-AMINOPROPIOPHENONE CAS#: 70-69-9 [m.chemicalbook.com]
- 15. apvma.gov.au [apvma.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. nist.gov [nist.gov]
- 18. turbo.vernier.com [turbo.vernier.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- To cite this document: BenchChem. [molecular formula C9H11NO properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1586398#molecular-formula-c9h11no-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com